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Compound of Interest

Compound Name: ASN007 benzenesulfonate

Cat. No.: B8210178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ASN007, a potent and

selective inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), for the treatment

of cancers harboring RAS mutations. ASN007 is an orally bioavailable, ATP-competitive

inhibitor currently under clinical investigation.[1][2]

Mechanism of Action
ASN007 targets the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling

cascade, ERK1 and ERK2.[3] In healthy cells, the RAS-RAF-MEK-ERK pathway is tightly

regulated to control cellular processes like proliferation and survival.[4] However, in a significant

portion of human cancers, mutations in RAS genes (KRAS, NRAS, HRAS) lead to the

constitutive activation of this pathway, driving uncontrolled tumor growth.[5][6]

ASN007 acts by directly binding to ERK1 and ERK2, preventing their kinase activity. This

blockade inhibits the phosphorylation of downstream substrates, such as RSK1, FRA1, and

Elk1, which are crucial for cell cycle progression and survival.[7][8] A key characteristic of

ASN007 is its slow dissociation rate, resulting in a long target residence time and sustained

pathway inhibition.[2][8][9] By targeting the final node in the cascade, ASN007 has the potential

to be effective in tumors that have developed resistance to upstream inhibitors like BRAF and

MEK inhibitors.[3][8]
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Caption: ASN007 inhibits the final step of the MAPK pathway.
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ASN007 has demonstrated significant antitumor activity in a wide range of preclinical models

and is being evaluated in clinical trials.[3][9]

ASN007 potently inhibits ERK1 and ERK2 kinase activity and shows strong antiproliferative

effects, particularly in cancer cell lines with mutations in the RAS/RAF pathway.

Table 1: Biochemical and Cellular Activity of ASN007

Assay Type
Target/Cell
Line

Mutation
Status

IC50 Value Reference

Biochemical

Kinase Assay
ERK1 / ERK2 N/A ~2 nM [8][10][11]

Antiproliferation

Assay

RAS/RAF Mutant

Cell Lines

(Median)

BRAF, KRAS,

NRAS
37 nM [7][12]

Antiproliferation

Assay

RAS/RAF Wild-

Type Cell Lines

(Median)

Wild-Type >10,000 nM [12]

Table 2: Comparative Antiproliferative Activity (IC50) in RAS/RAF Mutant Cell Lines

Compound Median IC50 (nM) Reference

ASN007 37 [1][12]

Ulixertinib (BVD-523) >100 [1][13]

Ravoxertinib (GDC-0994) >100 [1][13]

ASN007's activity extends across numerous KRAS mutation subtypes, including G12C, G12D,

G12V, and G13D.[1][11]

In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the

potent antitumor activity of ASN007.

Table 3: In Vivo Antitumor Activity of ASN007
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Model Type
Cancer
Type

Mutation Dosing Outcome Reference

Xenograft
Pancreatic

(MIA PaCa-2)
KRAS G12C

40 mg/kg,

p.o., daily

Strong tumor

growth

inhibition

[7][12][14]

Xenograft
Colorectal

(HCT116)
KRAS G13D

40 mg/kg,

p.o., daily

Strong tumor

growth

inhibition

[7][12][14]

Xenograft

Neuroblasto

ma (SK-N-

AS)

NRAS Q61K
40 mg/kg,

p.o., daily

Strong tumor

growth

inhibition

[12]

PDX Melanoma BRAF V600E Not specified
Tumor

regression
[3][8]

PDX Colorectal
Various

KRAS
Not specified

Strong anti-

tumor activity
[8]

Notably, ASN007 induces tumor regression in a melanoma PDX model resistant to both BRAF

and MEK inhibitors, highlighting its potential to overcome resistance.[3][8] Furthermore,

preclinical studies show that combining ASN007 with the PI3K inhibitor copanlisib results in

enhanced antitumor activity, providing a rationale for combination therapies.[1][3]

The first-in-human Phase 1 trial (NCT03415126) evaluated the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced

solid tumors harboring RAS, RAF, or MEK mutations.[2][9]

Table 4: Summary of Phase 1 Clinical Trial (NCT03415126) Results
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Parameter Finding Reference

Dosing Regimens
Once Daily (QD) and Once

Weekly (QW)
[9]

Maximum Tolerated Dose

(MTD)
40 mg QD; 250 mg QW [2][9]

Recommended Phase 2 Dose 250 mg QW [9]

Common Treatment-Related

Adverse Events (TRAEs)

Rash, Central Serous

Retinopathy (CSR),

Nausea/Vomiting, Diarrhea,

Fatigue

[2][9]

Dose-Limiting Toxicities (DLTs)
Grade 3 CSR, Grade 3 Rash,

Grade 3 AST
[9]

Preliminary Efficacy

Confirmed Partial Response

(-57%) in HRAS-mutant

salivary gland cancer

[9]

Stable disease in KRAS-

mutant ovarian cancer (>9

months)

[9]

Stable disease in BRAF

V600E-mutant thyroid cancer

(>8 months)

[9]

Pharmacokinetics (t1/2) 10-15 hours [9]

The results indicate that ASN007 has a manageable safety profile and shows encouraging

signs of clinical activity in heavily pretreated patients with MAPK pathway-altered tumors.[9]

Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following are

representative protocols for key experiments used to characterize ASN007.
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This assay quantifies the direct inhibitory effect of ASN007 on the enzymatic activity of purified

ERK1/2.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric assay is

used to measure the phosphorylation of a specific peptide substrate by the ERK enzyme.[15]

[16]

Protocol Outline:

Reagents: Purified active ERK1 or ERK2 enzyme, biotinylated peptide substrate (e.g.,

MBP-ULight), ATP ([γ-³³P]ATP for radiometric assay), kinase assay buffer (e.g., 50 mM

HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij 35), and ASN007 serial dilutions.[16]

[17]

Procedure: a. Add ASN007 dilutions or DMSO (vehicle control) to assay wells. b. Add

ERK1/2 enzyme and incubate for a defined pre-incubation period (e.g., 30 minutes).[16] c.

Initiate the kinase reaction by adding a mix of the peptide substrate and ATP. d. Allow the

reaction to proceed for a set time (e.g., 60 minutes) at room temperature. e. Stop the

reaction and add detection reagents (e.g., Europium-labeled anti-phospho-substrate

antibody for HTRF).

Data Analysis: Read the signal (TR-FRET ratio or radioactivity). Normalize data against

positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus

log[ASN007] and fit to a four-parameter logistic equation to determine the IC50 value.

This assay measures the effect of ASN007 on the growth of cancer cell lines.

Principle: Cells are cultured in the presence of the inhibitor, and cell viability is measured

using a luminescent (e.g., CellTiter-Glo) or colorimetric (e.g., MTS) readout.

Protocol Outline:

Cell Seeding: Plate cells (e.g., HCT116, MIA PaCa-2) in 96-well plates at an appropriate

density and allow them to adhere overnight.

Treatment: Treat cells with a range of concentrations of ASN007 or DMSO vehicle control.
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Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]

Detection: Add the viability reagent (e.g., CellTiter-Glo) to the wells, incubate as per the

manufacturer's instructions, and measure the luminescent signal with a plate reader.

Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Calculate the

IC50 value by plotting percent viability against the logarithm of the inhibitor concentration.

This method is used to confirm that ASN007 inhibits ERK signaling within the cell by measuring

the phosphorylation of downstream targets.

Principle: Protein lysates from treated cells are separated by size, and specific

phosphorylated proteins (e.g., p-RSK) and total proteins are detected using specific

antibodies.

Protocol Outline:

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various

concentrations of ASN007 for a specified time (e.g., 4 hours).[7][15]

Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and

phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide

gel and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% BSA or non-fat

milk). b. Incubate with a primary antibody against a phosphorylated ERK target (e.g., anti-

phospho-RSK1 Ser380) overnight at 4°C.[15] c. Wash and incubate with an appropriate

HRP-conjugated secondary antibody. d. Visualize bands using an enhanced

chemiluminescence (ECL) substrate.

Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total

protein (e.g., total RSK1) and a loading control (e.g., GAPDH or β-actin) to ensure equal

loading.
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Analysis: Quantify band intensities using densitometry.

Workflow for Cell Viability Assay
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Caption: A typical workflow for assessing antiproliferative activity.

This protocol evaluates the antitumor effect of ASN007 in a living animal model.

Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice. Once

tumors are established, mice are treated with ASN007, and tumor growth is monitored over

time.[18]

Protocol Outline:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5

million cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID

mice).[18]

Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., ~100-

150 mm³).[1]

Randomization: Randomize mice into treatment groups (e.g., vehicle control, ASN007 at

various doses).

Treatment: Administer ASN007 or vehicle orally (p.o.) according to the planned schedule

(e.g., once daily).[7][14]

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate

tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall

health as indicators of toxicity.
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Endpoint: Continue the study until tumors in the control group reach a predetermined size

or for a defined duration.

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics

such as Tumor Growth Inhibition (TGI) to determine efficacy.

Workflow for In Vivo Xenograft Study
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Caption: Standard workflow for evaluating in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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